molecular formula C20H16N4O3S B2525453 4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile CAS No. 2380189-73-9

4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B2525453
CAS No.: 2380189-73-9
M. Wt: 392.43
InChI Key: PQSWZCGLZBVNAJ-UHFFFAOYSA-N
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Description

4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is a complex organic compound featuring a pyridazinone core, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyridazinone intermediate.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as triethylamine.

    Benzonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[6-oxo-3-phenyl-4-(piperidin-1-yl)-1,6-dihydropyridazin-1-yl]acetate
  • N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide

Uniqueness

4-{[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of a pyridazinone core, an azetidine ring, and a benzonitrile group. This unique structure provides distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c21-12-15-6-8-18(9-7-15)28(26,27)23-13-17(14-23)24-20(25)11-10-19(22-24)16-4-2-1-3-5-16/h1-11,17H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWZCGLZBVNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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